molecular formula C20H24N2 B12492491 4-(propan-2-yl)-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline

4-(propan-2-yl)-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline

Cat. No.: B12492491
M. Wt: 292.4 g/mol
InChI Key: NXPNIIVDSSUDBB-UHFFFAOYSA-N
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Description

4-(propan-2-yl)-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring and an aniline moiety connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline typically involves a multi-step process. One common method includes the condensation reaction between 4-(pyrrolidin-1-yl)benzaldehyde and 4-(propan-2-yl)aniline under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(propan-2-yl)-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(pyrrolidin-1-yl)benzaldehyde: Shares the pyrrolidine ring and benzaldehyde moiety.

    4-(propan-2-yl)aniline: Contains the aniline group with a propan-2-yl substituent.

    N-(4-pyrrolidin-1-ylphenyl)methanamine: Similar structure with a methanamine group instead of the imine linkage.

Uniqueness

4-(propan-2-yl)-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the pyrrolidine ring and the aniline moiety allows for diverse interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)-1-(4-pyrrolidin-1-ylphenyl)methanimine

InChI

InChI=1S/C20H24N2/c1-16(2)18-7-9-19(10-8-18)21-15-17-5-11-20(12-6-17)22-13-3-4-14-22/h5-12,15-16H,3-4,13-14H2,1-2H3

InChI Key

NXPNIIVDSSUDBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)N3CCCC3

Origin of Product

United States

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